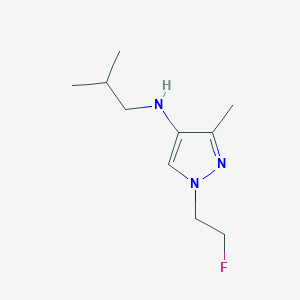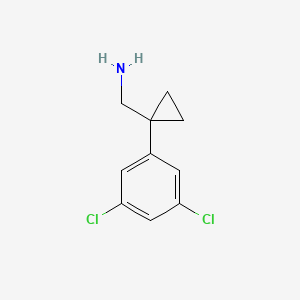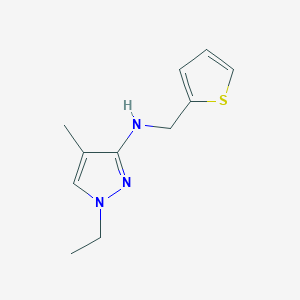
1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-フルオロエチル)-3-メチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミン: は、ピラゾール類に属する合成有機化合物です。ピラゾールは、隣接する2つの窒素原子を含む5員環複素環式化合物です。この特定の化合物は、ピラゾール環にフルオロエチル基、メチル基、イソブチル基が付加されていることを特徴としています。この化合物のユニークな構造的特徴により、さまざまな化学的および生物学的調査の対象として興味深いものとなっています。
2. 製法
合成経路と反応条件
1-(2-フルオロエチル)-3-メチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミンの合成は、いくつかの合成経路を通じて達成できます。一般的な方法の1つは、3-メチル-1H-ピラゾール-4-アミンを2-フルオロエチルブロミドと、炭酸カリウムなどの塩基の存在下で反応させる方法です。この反応は、通常、ジメチルホルムアミドなどの非プロトン性溶媒中で高温で行われ、求核置換反応を促進します。
別の方法には、3-メチル-1H-ピラゾール-4-アミンと2-フルオロエチルトシレートを同様の反応条件下で使用するものが含まれます。トシレート基は良い脱離基として働き、求核置換反応をより効率的にします。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フローリアクターや自動合成プラットフォームの使用は、生産プロセスの効率とスケーラビリティを向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられ、目的の生成物を高純度で得ています。
3. 化学反応解析
反応の種類
1-(2-フルオロエチル)-3-メチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化して、対応するN-酸化物を生成できます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して、還元された誘導体を得ることができます。
置換: フルオロエチル基は、適切な条件下でアミンやチオールなどの他の求核剤と置換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下で、アミンやチオールなどの求核剤。
生成される主な生成物
酸化: N-酸化物の生成。
還元: 水素化された官能基を持つ還元誘導体の生成。
置換: フルオロエチル基が新しい官能基に置換された置換誘導体の生成。
4. 科学研究への応用
1-(2-フルオロエチル)-3-メチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、次のようないくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されています。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について研究されています。
医学: 新規薬剤開発における医薬品中間体としての可能性について調査されています。
産業: 特定の特性を持つ特殊化学品や材料の生産に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazol-4-amine with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of 3-methyl-1H-pyrazol-4-amine and 2-fluoroethyl tosylate under similar reaction conditions. The tosylate group acts as a good leaving group, making the nucleophilic substitution more efficient.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluoroethyl group.
科学的研究の応用
1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
1-(2-フルオロエチル)-3-メチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、特定の酵素や受容体の阻害剤またはモジュレーターとして作用し、細胞プロセスに変化をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用の文脈によって異なる場合があります。
6. 類似の化合物との比較
類似の化合物
- 1-(2-クロロエチル)-3-メチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミン
- 1-(2-ブロモエチル)-3-メチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミン
- 1-(2-ヨードエチル)-3-メチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミン
独自性
1-(2-フルオロエチル)-3-メチル-N-(2-メチルプロピル)-1H-ピラゾール-4-アミンは、ハロゲン化アナログと比較して、明確な化学的および物理的特性を付与するフルオロエチル基の存在によって独自です。フルオロエチル基は、化合物の反応性、安定性、および生物活性を影響を与える可能性があり、さまざまな研究および産業用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 1-(2-chloroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
- 1-(2-bromoethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
- 1-(2-iodoethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine
Uniqueness
1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluoroethyl group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H18FN3 |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-3-methyl-N-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H18FN3/c1-8(2)6-12-10-7-14(5-4-11)13-9(10)3/h7-8,12H,4-6H2,1-3H3 |
InChIキー |
BWIQGIAKLJIWRD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1NCC(C)C)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11738890.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(3-methylbutyl)amine](/img/structure/B11738906.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738913.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738916.png)
![1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylidene]thiourea](/img/structure/B11738918.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738926.png)
![[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738932.png)



![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11738947.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11738948.png)
![4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11738955.png)
